Methyl 2-amino-3-morpholinobenzoate
Overview
Description
Methyl 2-amino-3-morpholinobenzoate, also known as MAMB, is an organic compound used in various scientific research applications. It is a derivative of morpholine and is commonly used in organic synthesis. It is an important intermediate in the synthesis of various compounds and is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds. MAMB has been studied extensively in recent years due to its potential applications in medical research.
Mechanism of Action
Methyl 2-amino-3-morpholinobenzoate acts as an inhibitor of enzymes involved in the metabolism of drugs. It binds to the active site of the enzyme and prevents the enzyme from catalyzing the reaction. This inhibition of enzyme activity can affect the absorption, distribution, and elimination of drugs, leading to changes in the pharmacokinetics of the drug.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes in the human body. It has been shown to inhibit the enzymes involved in the metabolism of drugs, leading to changes in the pharmacokinetics of the drug. Additionally, this compound has been studied for its potential effects on the cardiovascular system, as well as its potential to modulate the immune system.
Advantages and Limitations for Lab Experiments
Methyl 2-amino-3-morpholinobenzoate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it is a highly reactive compound that can be used in a variety of reactions. However, this compound also has several limitations. It is a highly volatile compound, and it is difficult to store for long periods of time. Additionally, it is a highly toxic compound, and it should be handled with care.
Future Directions
Methyl 2-amino-3-morpholinobenzoate has a wide range of potential applications in medical research and organic synthesis. Possible future directions for research include studying the effects of this compound on the cardiovascular system, the immune system, and other biochemical and physiological processes. Additionally, further research into the synthesis of this compound and its derivatives could lead to the development of new pharmaceuticals and other materials. Finally, further research into the mechanism of action of this compound could lead to the development of new drugs with improved pharmacokinetic properties.
Scientific Research Applications
Methyl 2-amino-3-morpholinobenzoate has been studied extensively for its potential applications in medical research. It has been used to study the effects of various drugs on the human body, as well as for the synthesis of various pharmaceuticals. It has also been used in the synthesis of dyes, organic compounds, and other materials. Additionally, this compound has been used to study the biochemical and physiological effects of various compounds.
properties
IUPAC Name |
methyl 2-amino-3-morpholin-4-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-12(15)9-3-2-4-10(11(9)13)14-5-7-17-8-6-14/h2-4H,5-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFDOJSTQXYSHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N2CCOCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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